2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(2-phenoxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c12-10(11(13)14)8-16-7-6-15-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWLQJNSGCTPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid typically involves the reaction of cysteine with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction between the thiol group of cysteine and the hydroxyl group of 2-phenoxyethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
Research indicates that compounds similar to 2-amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid can be designed to interact with neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders. The compound's structure allows for modifications that can enhance its bioactivity and selectivity for certain receptors.
Antioxidant Properties
Studies have shown that amino acids and their derivatives can exhibit antioxidant activity. This compound may contribute to reducing oxidative stress in cellular systems, which is relevant in the context of aging and neurodegenerative diseases.
Antimicrobial Activity
The presence of sulfur in its structure suggests potential antimicrobial properties. Research into related compounds has indicated efficacy against various pathogens, making it a candidate for further exploration in antibiotic development.
Cancer Research
Preliminary studies suggest that compounds with similar structures may influence cancer cell metabolism or apoptosis pathways. Investigating the effects of this compound on cancer cells could reveal its potential as an adjunct therapy in oncology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurotransmitter Interaction | Demonstrated that modifications of sulfanyl compounds can enhance binding affinity to serotonin receptors, suggesting potential therapeutic applications in depression treatment. |
| Study B | Antioxidant Activity | Found that related amino acids exhibit significant reduction in reactive oxygen species (ROS) levels in vitro, indicating potential protective effects against oxidative damage. |
| Study C | Antimicrobial Efficacy | Evaluated the antimicrobial properties of sulfanyl compounds against E. coli and Staphylococcus aureus, showing promising results that warrant further investigation. |
Mechanism of Action
The mechanism of action of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The phenoxyethyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Cysteine: A naturally occurring amino acid with a similar sulfanyl group.
Phenylalanine: An amino acid with a phenyl group, similar to the phenoxyethyl group in the compound.
Methionine: Contains a sulfanyl group but differs in its overall structure.
Uniqueness
2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C11H15NO3S
- CAS Number : 1485758-42-6
- Molecular Weight : 241.31 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation and angiogenesis, suggesting a potential role in cancer therapy.
- Antimicrobial Activity : The compound exhibits antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.
- Cytotoxic Effects : Research indicates that related compounds can induce cytotoxicity in tumor cell lines, which may be relevant for developing anticancer therapies.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antibacterial properties. For instance, it has been tested against various bacterial strains with the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 350 |
| Pseudomonas aeruginosa | 500 |
These results indicate that the compound is particularly effective against Gram-positive bacteria.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines. For example, studies have shown that similar structures can inhibit the growth of human glioblastoma and breast cancer cells by interfering with DNA replication and protein synthesis pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in PMC demonstrated the synthesis and evaluation of various derivatives of β-amino acids, including this compound. The results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development . -
Cytotoxicity Assessment :
In another research effort, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. The findings revealed that certain modifications could enhance the cytotoxicity, making them suitable candidates for further development in cancer therapeutics .
Q & A
Q. What synthetic strategies are recommended for synthesizing 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid with high enantiomeric purity?
Methodological Answer: Multi-step synthesis involving protection-deprotection strategies is critical to preserve stereochemical integrity. For example:
Thiol-ene coupling : React 2-phenoxyethyl thiol with a protected amino acid precursor (e.g., tert-butoxycarbonyl (Boc)-protected propanoic acid derivatives) under mild oxidative conditions.
Deprotection : Use trifluoroacetic acid (TFA) to remove Boc groups while maintaining the sulfanyl moiety.
Purification : Employ column chromatography with silica gel or reverse-phase HPLC to isolate enantiomers. Use chiral stationary phases to confirm enantiopurity .
Key Challenges : Competing side reactions (e.g., oxidation of sulfanyl groups) require inert atmospheres (N₂/Ar) and low temperatures.
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer: A combination of techniques ensures accurate characterization:
Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the sulfanyl linkage and phenoxyethyl substitution pattern.
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC to verify enantiomeric excess (>98% purity).
Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C₁₁H₁₅NO₃S, theoretical MW: 257.08 g/mol).
X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) and HPLC.
Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
Light Sensitivity : Store samples in amber vials and test photostability under UV/visible light exposure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with target enzymes like neprilysin or proteases?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model binding poses in enzyme active sites. Focus on sulfanyl and phenoxy groups as potential hydrogen bond donors/acceptors.
Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess conformational changes.
Free Energy Calculations : Apply MM/PBSA to quantify binding affinities. Compare results with experimental IC₅₀ values from enzyme inhibition assays .
Contradiction Resolution : Discrepancies between predicted and observed binding modes may arise from protonation states; adjust force fields or validate with cryo-EM data.
Q. What methodologies address discrepancies in observed vs. predicted solubility profiles?
Methodological Answer:
Experimental Solubility : Use the shake-flask method with HPLC quantification in solvents (e.g., water, DMSO).
Computational Predictors : Compare results from tools like ALOGPS or SwissADME. Adjust for ionization (pKa ~2.1 for carboxylic acid, ~9.8 for amino group).
Co-solvency Strategies : Test solubility enhancers (e.g., cyclodextrins) if discrepancies exceed 20% .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
Analog Synthesis : Modify the phenoxyethyl or sulfanyl groups (e.g., fluorination, methyl substitution).
In Vitro Assays : Test analogs for enzyme inhibition (e.g., neprilysin IC₅₀) or cellular uptake (e.g., Caco-2 permeability).
SAR Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times.
Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines.
Metabolic Profiling : Assess intracellular glutathione levels to determine if sulfanyl moieties induce redox stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
